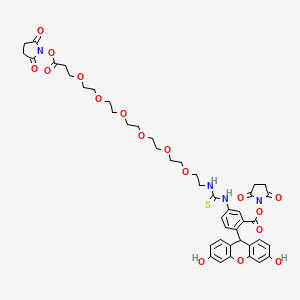

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((4-(2-amino-2-oxoethyl)-2-thiazolyl)thio)-8-oxo-7-((phenylacetyl)amino)-, (6R-trans)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

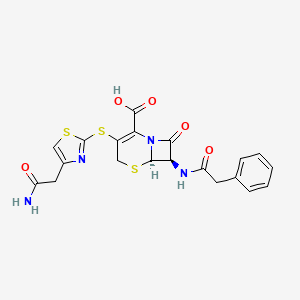

FR-193879 is a novel, efficacious cephem derivative with extremely potent therapeutic efficacy against H. pylori.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- A study focused on the synthesis and total NMR characterization of new cephalosporin derivatives of this compound. These derivatives can be used as carriers for a wide range of drugs containing an amino group. The research also covered the synthesis of antimalarial primaquine prodrugs using this compound (Blau et al., 2008).

Structural Analysis

- Research has been conducted on the crystal and X-ray powder diffraction data for the sodium salt of cefotaxime, a related compound. This involved determining the unit cell dimensions and evaluating them through diffractometer methods (Armas, Pardillo-Fontdevila, & Hernández, 1999).

Antibacterial and Antifungal Activities

- A study synthesized various cephalosporin derivatives and evaluated their antibacterial and antifungal activities. One compound was found to possess potent bactericidal activity, compared to clinically used chemotherapeutic agents (Sharma et al., 2010).

Kinetics and Stability

- Research on the kinetics and stability of various penicillin and cephalosporin derivatives, including this compound, was conducted. The study involved analyzing the hydrolysis of these compounds under different pH conditions (Arín, Díez, & Salto, 1988).

Clinical Evaluation

- Clinical trials were reported for cefazedone, a derivative of this compound. The trials assessed its efficacy in various infections and noted its good tolerance and effectiveness (Koch, Friese, & Debuch, 1979).

Synthesis of Related Compounds

- The synthesis of contaminants formed during the preparation of Cefdinir, a drug related to this compound, was described in a study. This research highlighted the process of identifying and characterizing these contaminants (Rao et al., 2006).

Corrosion Inhibition

- An electrochemical evaluation was conducted to assess the efficiency of cephalothin, a related compound, as a corrosion inhibitor for steel in an acid medium. The study found that the inhibitor molecules effectively blocked the steel surface through a Langmuir-type adsorption process (Aldana-González et al., 2015).

Potential Nephrotoxicity

- Investigations were carried out on the potential nephrotoxicity of cefazedone and gentamicin, compared to other combinations like cefazolin and cephalothin with gentamicin. The study aimed to determine the effects of these drugs on kidney function (Mondorf Aw, 1979).

Eigenschaften

CAS-Nummer |

194928-82-0 |

|---|---|

Produktname |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((4-(2-amino-2-oxoethyl)-2-thiazolyl)thio)-8-oxo-7-((phenylacetyl)amino)-, (6R-trans)- |

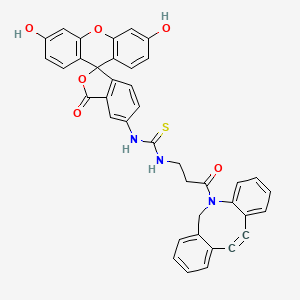

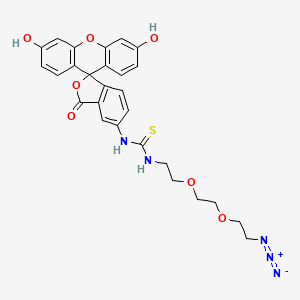

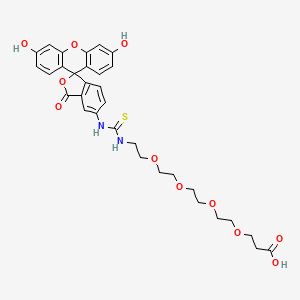

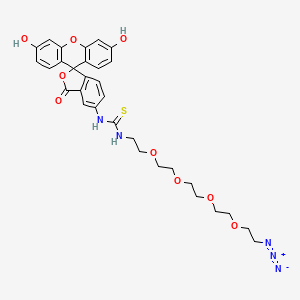

Molekularformel |

C20H18N4O5S3 |

Molekulargewicht |

490.58 |

IUPAC-Name |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((4-(2-amino-2-oxoethyl)-2-thiazolyl)thio)-8-oxo-7-((2-phenylacetyl)amino)-, (6R,7R)- |

InChI |

InChI=1S/C20H18N4O5S3/c21-13(25)7-11-8-31-20(22-11)32-12-9-30-18-15(17(27)24(18)16(12)19(28)29)23-14(26)6-10-4-2-1-3-5-10/h1-5,8,15,18H,6-7,9H2,(H2,21,25)(H,23,26)(H,28,29)/t15-,18-/m1/s1 |

InChI-Schlüssel |

YINUFDSCPLNLPS-CRAIPNDOSA-N |

SMILES |

c1ccc(cc1)CC(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Sc4nc(cs4)CC(=O)N)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FR-193879; FR193879; FR 193879. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.